Aluminum oxide hydroxide

Overview

Description

gamma-Aluminum oxide hydroxide is a chemical compound of aluminum. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740)

Mechanism of Action

Target of Action

Boehmite, also known as Aluminum Oxide Hydroxide, primarily targets the morphological evolution of materials . It is used in various applications, including the manufacturing of carbon fiber reinforced polymers (CFRP) . The hydroxyl groups on the surface of boehmite particles play a crucial role in altering the elementary polymer morphology .

Mode of Action

Boehmite interacts with its targets through ionic adsorption . This interaction causes differences in the exposed surface by reducing the surface energy, regulating the zeta potentials, and altering the growth habits of boehmite . The hydroxyl groups and even more a taurine modification of the boehmites’ surface alter the elementary polymer morphology .

Biochemical Pathways

The biochemical pathways affected by Boehmite are primarily related to the morphological evolution of materials . The pH and ions in the environment influence the formation of Boehmite with different morphologies . The evolution of the crystalline structures and morphologies of nanoparticles tightly relies on the composition of the steam source .

Pharmacokinetics (ADME Properties)

Its properties such as size, shape, and surface modification can influence its behavior in a given system .

Result of Action

The result of Boehmite’s action is the formation of materials with desired morphologies . In the context of CFRP, the incorporation of Boehmite nanoparticles improves matrix-dominated properties like shear strength, shear modulus, compressive strength, or compression after impact resistance .

Action Environment

The action of Boehmite is influenced by environmental factors such as pH and the presence of ions . For instance, Boehmite with various morphologies is obtained by hydrothermal treatment of ultrafine Bayer gibbsite in aqueous solutions with pH of 3–13.5 . The pH of the solution mainly determines the formed Boehmite morphologies .

Properties

IUPAC Name |

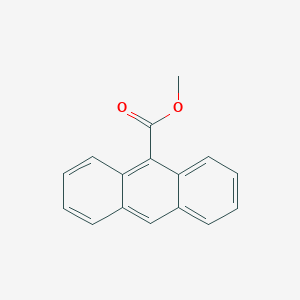

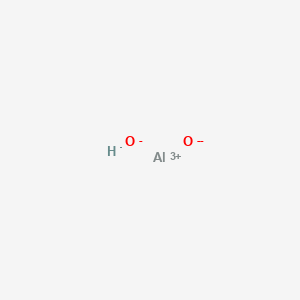

aluminum;oxygen(2-);hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAUWWUXCIMFIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051661 | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-23-6, 63957-70-0, 24623-77-6 | |

| Record name | Boehmite (Al(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM HYDROXIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boehmite exhibits a strong affinity for phosphate ions. The hydroxyl groups on the surface of boehmite readily exchange with sulfate groups when treated with sulfuric acid, significantly enhancing its phosphate adsorption capacity. [] This mechanism is attributed to ion exchange between hydroxyl groups and phosphate ions, potentially coupled with chemical bonding. []

A: Yes, research demonstrates that synthetic boehmite effectively adsorbs phosphate ions from cow's milk without altering the levels of other essential nutrients or affecting the sensory qualities of the milk. []

A: The molecular formula of boehmite is γ-AlO(OH), and its molecular weight is 78.00 g/mol. []

A: Boehmite is commonly characterized using various techniques like Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, X-ray diffraction (XRD) to analyze its crystal structure, and Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize its morphology. [, , , ]

A: Boehmite displays higher stability in acidic environments compared to amorphous aluminum hydroxide gels. For instance, at pH 1.2, aluminum ion elution from boehmite was significantly lower than from an amorphous aluminum hydroxide gel. []

A: Yes, boehmite nanoparticles are often incorporated into polymers like poly(methyl methacrylate), polyethylene, polypropylene, polyamide, and epoxy to enhance their mechanical, thermal, and electrical properties. [, ]

A: Boehmite can be used as a support for various metal catalysts, such as palladium and nickel complexes. [, ] These boehmite-supported catalysts demonstrate excellent activity in organic reactions like Suzuki, Heck, and tetrazole synthesis.

A: The presence of hydroxyl groups on the surface of boehmite allows for the immobilization of metal complexes, creating heterogeneous catalysts. [, ] This immobilization enhances catalyst recovery and reusability.

A: Yes, first-principles calculations predict a novel monoclinic high-pressure polymorph of boehmite (space group P21/c) stable above 340 GPa. This phase transition is characterized by the breaking of symmetric hydrogen bonds and an increase in metal cation coordination number. []

A: Surface modification significantly impacts boehmite's activity. Treatment with sulfuric acid replaces hydroxyl groups with sulfate groups, leading to a substantial increase in phosphate ion adsorption. []

A: Researchers utilize various techniques such as adsorption tests, zeta-potential analysis, X-ray diffraction, and scanning electron microscopy to study the interaction between proteins like bovine serum albumin (BSA) and boehmite. []

A: Boehmite has shown potential in water purification applications. For example, boehmite nanomaterials have demonstrated effectiveness in removing chromium from wastewater. [] Furthermore, filters functionalized with fluorinated silane-modified boehmite nanowhiskers successfully removed perfluoroalkyl substances (PFOS and PFOA) from water. []

A: A new microcrystalline boehmite compound (PT-A) has shown better phosphate adsorption capacity and higher stability in pH changes compared to commercially available aluminum hydroxide gels, suggesting its potential as a superior alternative for clinical use. []

A: Yes, liquid-phase deposition of alumoxanes (aluminum oxide hydroxides, boehmite) offers a viable alternative to conventional evaporated layers of Al2O3 for supporting the growth of vertically aligned carbon nanotubes (VA-CNTs). [] This method provides comparable quality and uniformity of VA-CNTs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)

![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)